2-(1-(METHOXYCARBONYL)CYCLOPROPYL)ACETIC ACID
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Overview
Description
2-(1-(Methoxycarbonyl)cyclopropyl)acetic acid is a versatile small molecule scaffold with a molecular weight of 158.15 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with a methoxycarbonyl group and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-(1-(Methoxycarbonyl)cyclopropyl)acetic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the cyclopropyl ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(1-(Methoxycarbonyl)cyclopropyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Scientific Research Applications
2-(1-(Methoxycarbonyl)cyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Methoxycarbonyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl ring and methoxycarbonyl group play crucial roles in its reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-(1-(Methoxycarbonyl)cyclopropyl)acetic acid can be compared with other similar compounds, such as:
2-(1-(Mercapto)cyclopropyl)acetic acid: This compound has a mercapto group instead of a methoxycarbonyl group, leading to different reactivity and applications.
1-(Mercaptomethyl)cyclopropaneacetic acid: Another similar compound with a mercaptomethyl group, which also exhibits unique chemical properties and uses
Properties
IUPAC Name |
2-(1-methoxycarbonylcyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-6(10)7(2-3-7)4-5(8)9/h2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTNTGATTLAURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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